molecular formula C14H25NO4 B2785325 Racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate CAS No. 646518-35-6

Racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate

Cat. No. B2785325
CAS RN: 646518-35-6
M. Wt: 271.357
InChI Key: JTGYDIIAPFOIAF-NQHCQCOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate is an organic compound that is used in a variety of scientific research applications. It is a member of the isoquinoline family, and is also known as ethyl decahydroisoquinoline-4-carboxylate acetate (EDICA) or ethyl decahydroisoquinoline-4-carboxylate (EDC). This compound is a versatile reagent and has been used in the synthesis of various compounds, including peptides, carbohydrates, and other organic compounds. It has also been used in the study of biochemical and physiological processes, as well as in drug design and development.

Scientific Research Applications

Racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate has a variety of scientific research applications. It has been used in the synthesis of peptides, carbohydrates, and other organic compounds. It has also been used in the study of biochemical and physiological processes, as well as in drug design and development. It has been used to study the binding of proteins to small molecules, and to study the interactions between small molecules and enzymes. In addition, it has been used to study the structure and function of proteins, and to study the mechanisms of action of drugs.

Mechanism of Action

Racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate is an organic compound that has a variety of biochemical and physiological effects. It acts as a chelating agent, binding to metal ions and forming complexes that can be used to study the structure and function of proteins. It can also act as a substrate for enzymes, and can be used to study the mechanisms of action of drugs. In addition, it can be used to study the binding of proteins to small molecules, and to study the interactions between small molecules and enzymes.
Biochemical and Physiological Effects
Racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate has a variety of biochemical and physiological effects. It has been used to study the structure and function of proteins, and to study the mechanisms of action of drugs. It can also act as a substrate for enzymes, and can be used to study the binding of proteins to small molecules, and to study the interactions between small molecules and enzymes. In addition, it can be used to study the effects of drugs on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

Racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate has several advantages for laboratory experiments. It is a versatile reagent that can be used in a variety of scientific research applications. It is also relatively inexpensive, and is easy to obtain. In addition, it is a relatively stable compound that is not easily degraded. However, it is important to note that EDICA can react with other compounds, and can form complexes with metal ions, which can interfere with the desired results of an experiment.

Future Directions

Racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate has a variety of potential future applications. It can be used to study the binding of proteins to small molecules, and to study the interactions between small molecules and enzymes. In addition, it can be used to study the structure and function of proteins, and to study the mechanisms of action of drugs. It can also be used to study the effects of drugs on biochemical and physiological processes. Finally, it can be used to develop new drugs and to study the effects of drugs on human health.

Synthesis Methods

Racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate can be prepared by a variety of methods. The most commonly used method is the condensation of ethyl decahydroisoquinoline-4-carboxylate (EDC) with acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). This reaction proceeds at room temperature in aqueous acetic acid, and yields EDICA in high yields. Other methods of synthesis include the condensation of EDC with acetic anhydride in the presence of a base, such as sodium hydroxide or potassium hydroxide, and the condensation of EDC with acetic anhydride in the presence of a Lewis acid, such as boron trifluoride.

properties

IUPAC Name

acetic acid;ethyl (4R,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.C2H4O2/c1-2-15-12(14)11-8-13-7-9-5-3-4-6-10(9)11;1-2(3)4/h9-11,13H,2-8H2,1H3;1H3,(H,3,4)/t9-,10-,11+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGYDIIAPFOIAF-NQHCQCOHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC2C1CCCC2.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CNC[C@@H]2[C@H]1CCCC2.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate

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